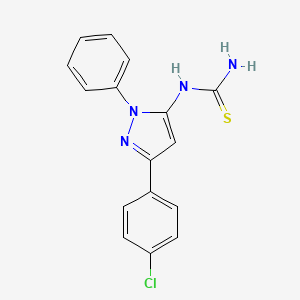

1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(4-Clorofenil)-1-fenil-1H-pirazol-5-il)tiourea es un compuesto orgánico que pertenece a la clase de las tioureas. Las tioureas son conocidas por sus diversas actividades biológicas y se utilizan a menudo en la síntesis de diversos productos farmacéuticos y agroquímicos. Este compuesto, en particular, tiene una estructura única que combina un anillo de pirazol con una parte de tiourea, lo que lo convierte en un tema de interés en la química medicinal y la ciencia de los materiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-(3-(4-Clorofenil)-1-fenil-1H-pirazol-5-il)tiourea generalmente implica la reacción de 3-(4-clorofenil)-1-fenil-1H-pirazol-5-amina con un isotiocianato adecuado. La reacción suele llevarse a cabo en un disolvente como la dimetilformamida (DMF) o el etanol en condiciones de reflujo. La reacción se produce a través del ataque nucleofílico de la amina al isotiocianato, formando el compuesto de tiourea deseado .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

1-(3-(4-Clorofenil)-1-fenil-1H-pirazol-5-il)tiourea experimenta diversas reacciones químicas, entre ellas:

Oxidación: La parte de tiourea puede oxidarse para formar derivados sulfinílicos o sulfonílicos.

Reducción: El compuesto puede reducirse para formar aminas correspondientes.

Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila, como la halogenación o la nitración.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H₂O₂) y el permanganato de potasio (KMnO₄).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Principales productos formados

Oxidación: Derivados sulfinílicos o sulfonílicos.

Reducción: Aminas correspondientes.

Sustitución: Derivados halogenados o nitrados.

Aplicaciones en la investigación científica

1-(3-(4-Clorofenil)-1-fenil-1H-pirazol-5-il)tiourea tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos con propiedades únicas.

Biología: Presenta actividades antimicrobianas, antifúngicas y antivirales, lo que lo convierte en un posible candidato para el desarrollo de fármacos.

Medicina: Se investiga por sus propiedades anticancerígenas y su posible uso en quimioterapia.

Industria: Se utiliza en la síntesis de materiales avanzados y como precursor de otros compuestos bioactivos.

Aplicaciones Científicas De Investigación

1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

Industry: Used in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mecanismo De Acción

El mecanismo de acción de 1-(3-(4-Clorofenil)-1-fenil-1H-pirazol-5-il)tiourea implica su interacción con diversos objetivos moleculares. La parte de tiourea puede formar enlaces de hidrógeno con macromoléculas biológicas, afectando a su función. Además, el compuesto puede inhibir enzimas uniéndose a sus sitios activos, lo que provoca la interrupción de las vías metabólicas. Los anillos aromáticos y la parte de pirazol contribuyen a la capacidad del compuesto para interactuar con las membranas celulares y las proteínas, mejorando su actividad biológica .

Comparación Con Compuestos Similares

Compuestos similares

1-(4-Clorofenil)-3-feniltiourea: Estructura similar pero carece del anillo de pirazol.

1-(3-(4-Clorofenil)-1H-pirazol-5-il)tiourea: Estructura similar pero carece del grupo fenilo en el anillo de pirazol.

1-(3-(4-Clorofenil)-1-fenil-1H-pirazol-5-il)urea: Estructura similar pero contiene una parte de urea en lugar de tiourea.

Unicidad

1-(3-(4-Clorofenil)-1-fenil-1H-pirazol-5-il)tiourea es único debido a la presencia tanto del anillo de pirazol como de la parte de tiourea. Esta combinación mejora su actividad biológica y lo convierte en un compuesto versátil para diversas aplicaciones en química medicinal y ciencia de los materiales .

Propiedades

Fórmula molecular |

C16H13ClN4S |

|---|---|

Peso molecular |

328.8 g/mol |

Nombre IUPAC |

[5-(4-chlorophenyl)-2-phenylpyrazol-3-yl]thiourea |

InChI |

InChI=1S/C16H13ClN4S/c17-12-8-6-11(7-9-12)14-10-15(19-16(18)22)21(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19,22) |

Clave InChI |

WLLHYEUONDNBQJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)NC(=S)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)

![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)